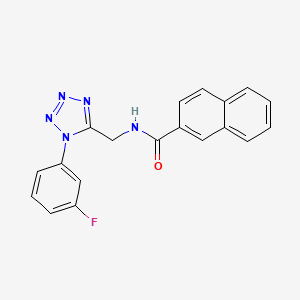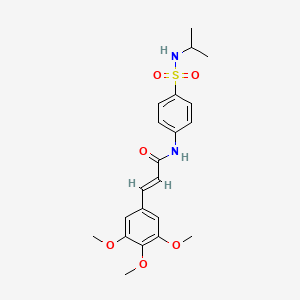
(E)-N-(4-(N-isopropylsulfamoyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-(N-isopropylsulfamoyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization Techniques and Applications
Research has highlighted the significance of acrylamide derivatives in facilitating controlled polymerization processes. For instance, Convertine et al. (2004) discussed the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, showcasing the polymer's drug delivery potential Convertine et al., 2004. Similarly, Kobayashi et al. (1999) investigated the stereospecific anionic polymerization of N,N-dialkylacrylamides, providing insights into the synthesis of polymers with narrow molecular weight distributions Kobayashi et al., 1999.
Supramolecular Chemistry
El-Sonbati et al. (2018) explored the synthesis and characterization of supramolecular polymer complexes using a novel sulfa drug-derived monomer, indicating the role of these complexes in targeting specific diseases El-Sonbati et al., 2018. This research underscores the utility of acrylamide derivatives in creating polymers with potential biomedical applications.
Thermoresponsive Polymers
The study by Jiang et al. (2014) on thermoresponsive homopolymers highlights the ability to tune the lower critical solution temperature (LCST) of polymers through modifications in the acrylamide structure, demonstrating the versatility of these polymers in responsive materials Jiang et al., 2014.
Optically Active Polymers
Research by Lu et al. (2010) on optically active polyacrylamides bearing an oxazoline pendant emphasizes the impact of stereoregularity on chiroptical properties and chiral recognition, suggesting applications in chiral separation technologies Lu et al., 2010.
Controlled Release Materials
Heath et al. (2010) detailed the synthesis of polymers designed to undergo conformation changes via acid-labile side-chains, potentially serving as controlled release materials Heath et al., 2010.
Properties
IUPAC Name |
(E)-N-[4-(propan-2-ylsulfamoyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-14(2)23-30(25,26)17-9-7-16(8-10-17)22-20(24)11-6-15-12-18(27-3)21(29-5)19(13-15)28-4/h6-14,23H,1-5H3,(H,22,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQUOBNKTWUNHN-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)
![N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2826848.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
![3-[1-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2826854.png)


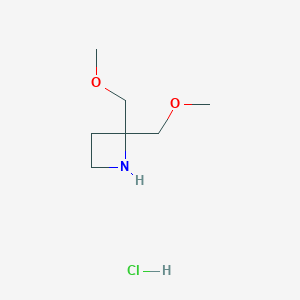
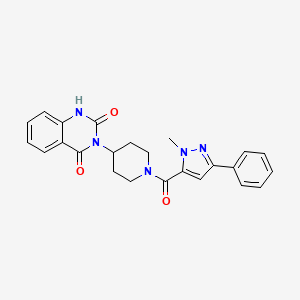

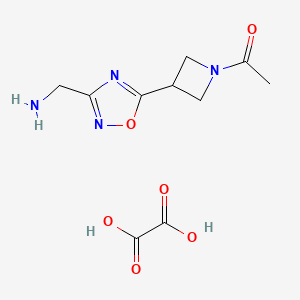
![ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate](/img/structure/B2826864.png)

